N-(Methyl-d3) Zonisamide
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Overview
Description
N-(Methyl-d3) Zonisamide is a deuterated form of zonisamide, a sulfonamide anticonvulsant used primarily in the treatment of epilepsy. . The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zonisamide typically involves the reaction of 1,2-benzisoxazole-3-methanesulfonic acid with a halogenating agent to form benzisoxazole methane sulfonyl halide. This intermediate is then reacted with an amine to produce zonisamide . For the deuterated version, N-(Methyl-d3) Zonisamide, the process would involve the use of deuterated reagents to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of zonisamide involves similar steps but on a larger scale. The process includes the preparation and isolation of a novel crystalline form of anhydrous 1,2-benzisoxazole-3-methanesulfonic acid, followed by direct chlorination to form the acid chloride, and subsequent amidation to produce zonisamide . The deuterated version would require the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3) Zonisamide undergoes several types of chemical reactions, including:
Oxidation: Minor role in metabolism.
Reduction: Reduction to form 2-sulfamoylacetylphenol.
Substitution: Formation of N-acetyl zonisamide through acetylation.
Common Reagents and Conditions
Oxidation: Involves cytochrome P450 enzymes.
Reduction: Mediated by CYP3A4 isoenzyme.
Substitution: Acetylation involves N-acetyl-transferases.
Major Products Formed
N-acetyl zonisamide: Formed through acetylation.
2-sulfamoylacetylphenol: Formed through reduction.
Scientific Research Applications
N-(Methyl-d3) Zonisamide has various scientific research applications, including:
Mechanism of Action
N-(Methyl-d3) Zonisamide exerts its effects through multiple mechanisms:
Sodium Channels: Blocks repetitive firing of voltage-gated sodium channels.
Calcium Channels: Reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents.
GABA Receptors: May bind allosterically to GABA receptors, inhibiting the uptake of GABA and enhancing the uptake of glutamate.
Comparison with Similar Compounds
Similar Compounds
Safinamide: Another monoamine oxidase-B inhibitor used in Parkinson’s disease.
Acetazolamide: A sulfonamide analogue with similar anticonvulsant properties.
Uniqueness
N-(Methyl-d3) Zonisamide is unique due to its deuterated form, which can influence its pharmacokinetic properties, potentially leading to improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C9H10N2O3S |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(trideuteriomethyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3/i1D3 |
InChI Key |
IFLCNEUQVNHBJU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Canonical SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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